

2-Isopropyl-6-methyl-4-pyrimidinol as an analytical reference standard

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Compound of Interest

Compound Name: 2-Isopropyl-6-methyl-4-pyrimidone

Cat. No.: B046637

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An In-Depth Guide to 2-Isopropyl-6-methyl-4-pyrimidinol as an Analytical Reference Standard

Introduction: The Critical Role of a Key Metabolite

2-Isopropyl-6-methyl-4-pyrimidinol, also known as IMHP or G 27550, is a heterocyclic organic compound belonging to the pyrimidine family.[\[1\]](#)[\[2\]](#)[\[3\]](#) While it has applications as a synthetic intermediate in the development of molecules with antifungal and antibacterial properties, its primary significance in the analytical and regulatory landscape stems from its role as a principal hydrolysis product and metabolite of Diazinon, a widely used organophosphate insecticide.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Diazinon is subject to degradation in the environment and metabolism in biological systems, leading to the formation of 2-Isopropyl-6-methyl-4-pyrimidinol.[\[3\]](#) Consequently, the detection and quantification of this pyrimidinol are paramount in environmental monitoring, food safety analysis, and toxicological studies to assess exposure to and degradation of the parent insecticide.[\[2\]](#)[\[7\]](#) The use of a highly characterized, pure analytical reference standard is the cornerstone of generating reliable, accurate, and reproducible data in these fields. Regulatory bodies and quality control laboratories rely on such standards to quantify impurities in technical-grade diazinon and to monitor for its presence in various matrices.[\[4\]](#)[\[8\]](#)[\[9\]](#)

This document serves as a technical guide for researchers, analytical scientists, and drug development professionals on the proper use and application of 2-Isopropyl-6-methyl-4-pyrimidinol as an analytical reference standard.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical method development. The properties of 2-Isopropyl-6-methyl-4-pyrimidinol are summarized below.

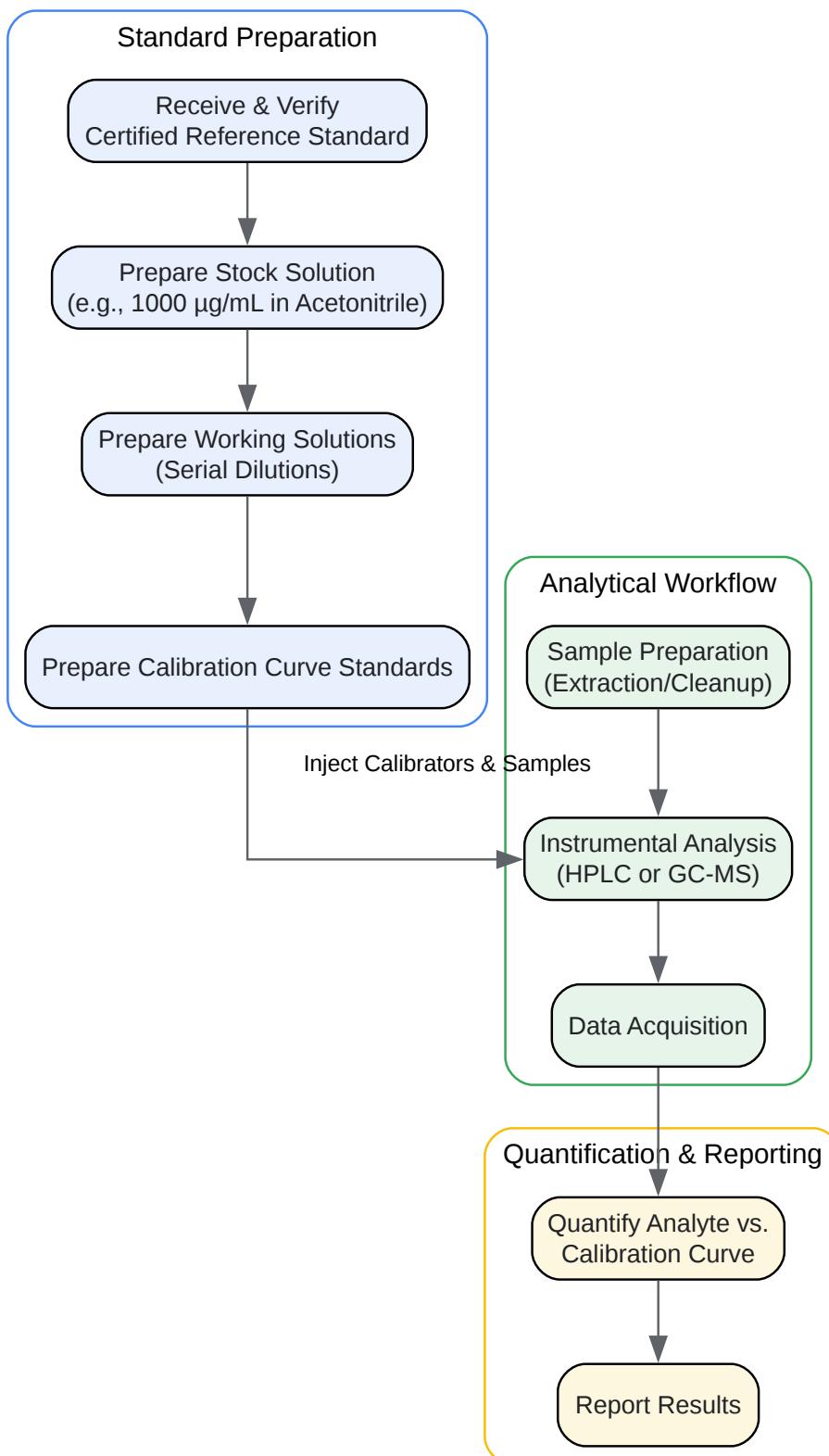
Property	Value	Source(s)
Chemical Formula	C ₈ H ₁₂ N ₂ O	[10][11]
Molecular Weight	152.19 g/mol	[3][11][12]
CAS Number	2814-20-2	[1][12][13]
Appearance	White to off-white/beige crystalline solid or needles	[1][2][5]
Melting Point	172-175 °C	[2][11]
pKa	9.74 ± 0.50 (Predicted)	[1][2]
Solubility	Slightly soluble in DMSO and Methanol; Insoluble in water.	[2][11]
Storage Conditions	Store at room temperature, sealed in a dry environment, away from light and moisture.	[1][2][7]

The Imperative of a Certified Reference Standard

In analytical chemistry, a reference standard serves as a calibrated benchmark against which an unknown sample is measured. Its purpose is to ensure the identity, strength, quality, and purity of a substance. According to guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), reference standards must be of the highest achievable purity and be thoroughly characterized.[14][15] The use of a well-characterized standard from an official source, such as the United States Pharmacopeia (USP), or a certified supplier eliminates the need for extensive in-house characterization and provides confidence in analytical results.[15][16]

Using 2-Isopropyl-6-methyl-4-pyrimidinol as a reference standard is essential for:

- Peak Identification: Confirming the identity of the analyte in a complex matrix by comparing its chromatographic retention time and/or mass spectrum to that of the standard.
- Accurate Quantification: Creating precise calibration curves to determine the exact concentration of the analyte in a sample.
- Method Validation: Assessing the performance of an analytical method, including its accuracy, precision, linearity, and limits of detection and quantification, as per regulatory guidelines.[17]

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General Analytical Workflow using a Reference Standard.

Application Protocol I: Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of 2-Isopropyl-6-methyl-4-pyrimidinol. The methodology relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Rationale for Method Design

The choice of a C18 column is standard for separating moderately polar organic molecules. The mobile phase, typically a mixture of acetonitrile and water, allows for the elution of the compound from the column.[\[12\]](#)[\[18\]](#) An acid modifier, such as phosphoric or formic acid, is crucial for protonating any residual silanols on the stationary phase and ensuring the analyte is in a single, neutral form, which results in sharp, symmetrical peaks.[\[12\]](#)[\[18\]](#) Formic acid is particularly useful when the method may be transferred to a mass spectrometry (MS) detector.[\[12\]](#)[\[18\]](#)

Step-by-Step Protocol

- Preparation of Standard Solutions:
 - Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 2-Isopropyl-6-methyl-4-pyrimidinol reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with HPLC-grade acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored in the dark at 2-8°C. Commercially prepared solutions are also available.[\[7\]](#)[\[19\]](#)[\[20\]](#)
 - Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical range might be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
- Instrumentation and Chromatographic Conditions:

Parameter	Recommended Condition	Rationale
HPLC System	Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector	Standard equipment for robust analysis.
Column	C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Newcrom R1)	Provides good retention and separation for this analyte. [12] [18]
Mobile Phase	Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid	Common mobile phase for reverse-phase separation of pyrimidinols. [12] [18]
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Injection Volume	10 µL	A typical volume to balance sensitivity and peak shape.
Column Temperature	30 °C	Ensures reproducible retention times by controlling viscosity.
Detector	UV/DAD	Allows for spectral confirmation and quantification.
Detection Wavelength	~220 nm (scan for optimal wavelength)	Pyrimidine rings typically absorb in this UV region.

- System Suitability and Analysis Sequence:

- Equilibrate the system with the mobile phase until a stable baseline is achieved.
- Perform at least five replicate injections of a mid-range standard (e.g., 5.0 µg/mL).
- Calculate the relative standard deviation (RSD) of the peak area and retention time. The RSD should typically be <2.0%.
- The typical analysis sequence is: Blank (mobile phase) -> Calibration Standards (low to high) -> Samples -> Quality Control (QC) checks.

- Data Analysis:
 - Identify the 2-Isopropyl-6-methyl-4-pyrimidinol peak in the sample chromatograms by comparing the retention time with that of the certified standard.
 - Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards. The correlation coefficient (r^2) should be ≥ 0.995 .
 - Calculate the concentration of the analyte in the samples using the equation of the line from the calibration curve.

Application Protocol II: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices like environmental or biological samples. The method separates compounds based on their volatility and interaction with a stationary phase, followed by detection using a mass spectrometer, which provides structural information based on the mass-to-charge ratio of ionized fragments.

Rationale for Method Design

GC is well-suited for semi-volatile compounds. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane phase, is a good starting point for method development. Electron Impact (EI) ionization is a standard, robust technique that produces a reproducible fragmentation pattern, creating a "fingerprint" for confident compound identification.

Step-by-Step Protocol

- Preparation of Standard Solutions:
 - Prepare stock and working solutions as described in the HPLC protocol, but using a GC-compatible solvent such as ethyl acetate or acetone if required for the sample preparation procedure.

- Note on Derivatization: While 2-Isopropyl-6-methyl-4-pyrimidinol may be amenable to direct GC analysis, its polarity (due to the hydroxyl group) can sometimes lead to peak tailing. If poor peak shape is observed, derivatization (e.g., silylation with BSTFA) may be required to increase volatility and improve chromatographic performance. This must be evaluated during method development.
- Instrumentation and GC-MS Conditions:

Parameter	Recommended Condition	Rationale
GC-MS System	Gas chromatograph with an autosampler coupled to a Mass Spectrometer	Standard for sensitive and selective analysis.
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms, HP-5ms)	General-purpose column suitable for a wide range of semi-volatile compounds.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert carrier gas providing good efficiency.
Inlet Temperature	250 °C	Ensures rapid volatilization of the analyte.
Injection Mode	Splitless (for trace analysis)	Maximizes analyte transfer to the column for higher sensitivity.
Oven Program	Initial: 80°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 min	A typical temperature program to elute the analyte and clean the column.
MS Transfer Line	280 °C	Prevents condensation of the analyte before entering the ion source.
Ion Source Temp.	230 °C	Standard temperature for EI ionization.
Ionization Mode	Electron Impact (EI) at 70 eV	Produces characteristic, reproducible fragmentation patterns.
Acquisition Mode	Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification	Scan mode is used to confirm the fragmentation pattern. SIM mode increases sensitivity by monitoring only characteristic ions.

- Data Analysis:
 - Confirm the identity of the analyte by matching the retention time and the acquired mass spectrum with the reference standard.
 - For quantification in SIM mode, select at least three characteristic ions (e.g., the molecular ion and major fragment ions). One ion is used for quantification (quantifier) and the others for confirmation (qualifiers).
 - Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
 - Calculate the analyte concentration in samples from the calibration curve.

Chemical Structure of 2-Isopropyl-6-methyl-4-pyrimidinol.

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